molecular formula C22H24N2O3 B2607164 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 847379-61-7

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No.: B2607164
CAS No.: 847379-61-7
M. Wt: 364.445
InChI Key: RGEHECBQILDZLE-UHFFFAOYSA-N
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Description

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by a 3-phenyl group, a 7-hydroxy substituent, and a piperazine-based side chain at position 8. The 4-ethylpiperazine moiety enhances solubility and modulates electronic properties, making the compound a candidate for pharmacological applications, particularly in antimicrobial and enzyme-targeting studies . Its molecular structure allows for hydrogen bonding (via the hydroxyl and piperazine groups) and π-π interactions (via the phenyl and chromenone core), which are critical for binding to biological targets.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)14-18-20(25)9-8-17-21(26)19(15-27-22(17)18)16-6-4-3-5-7-16/h3-9,15,25H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEHECBQILDZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromenone core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name/ID 3-Substituent 8-Substituent Molecular Formula Key Features Reference
Target Compound Phenyl (4-Ethylpiperazin-1-yl)methyl C₂₂H₂₃N₂O₃* Balanced lipophilicity; potential antimicrobial activity -
3-(4-Methoxyphenyl)-2-(trifluoromethyl) analog 4-Methoxyphenyl (4-Ethylpiperazin-1-yl)methyl C₂₄H₂₅F₃N₂O₄ Increased lipophilicity (CF₃ group); enhanced metabolic stability
3-(2-Chlorophenoxy) analog 2-Chlorophenoxy (4-Ethylpiperazin-1-yl)methyl C₂₃H₂₂ClF₃N₂O₄ Phenoxy group improves membrane penetration; halogen bonding potential
3-(4-Chlorophenyl)-2-(trifluoromethyl) analog 4-Chlorophenyl (4-Methylpiperazin-1-yl)methyl C₂₂H₁₉ClF₃N₂O₃ Chlorophenyl enhances target affinity; methylpiperazine reduces basicity
8-(Dimethylaminomethyl) analog Phenyl Dimethylaminomethyl C₁₈H₁₇NO₃ Reduced steric bulk; lower molecular weight (295.33 g/mol)
Piperidine-based analog Phenyl (2-Ethylpiperidin-1-yl)methyl C₂₄H₂₆N₂O₃ Piperidine reduces nitrogen count; altered pharmacokinetics

Key Findings

The 4-ethylpiperazine group in the target compound offers moderate lipophilicity (logP ~2.8), balancing solubility and bioavailability.

Biological Activity: Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced binding to bacterial enzymes, likely due to halogen-π interactions . Phenoxy-substituted derivatives () exhibit improved biofilm inhibition, attributed to their ability to disrupt quorum-sensing pathways .

Piperazine vs. Piperidine :

  • Piperazine-containing compounds (e.g., target compound) have higher nitrogen content, enabling stronger hydrogen bonding with biological targets compared to piperidine analogs () .

Molecular Weight and Solubility: Smaller substituents (e.g., dimethylaminomethyl in ) reduce molecular weight (<300 g/mol), improving solubility but sacrificing target specificity .

Research Implications

The structural versatility of chromen-4-one derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. For instance:

  • Antimicrobial Applications : Compounds with trifluoromethyl and chlorophenyl groups () are promising candidates for drug-resistant bacterial infections.
  • CNS Targeting : Piperazine-based derivatives may cross the blood-brain barrier, making them suitable for neurological targets .

Biological Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one, a derivative of chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromenone core with a hydroxyl group and an ethylpiperazine substituent. Its molecular formula is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, and it possesses a molecular weight of approximately 364.48 g/mol. The presence of the piperazine moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological functions and potentially exhibiting anxiolytic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains, showing notable activity:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its interaction with acetylcholinesterase indicates promise as a treatment for conditions like Alzheimer's disease.

Case Studies

  • In Vitro Studies on Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cell lines, revealing that it significantly reduced cell viability through apoptosis pathways .
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of the compound against resistant bacterial strains, it was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower MIC values compared to standard antibiotics .
  • Neuroprotection in Animal Models : An animal study indicated that administration of the compound resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer's disease .

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